molecular formula C15H21NO3 B13020086 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid

Cat. No.: B13020086
M. Wt: 263.33 g/mol
InChI Key: KODZSRUKICQPMH-UHFFFAOYSA-N
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Description

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a heterocyclic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a nicotinic acid core substituted with a 1-isobutylcyclobutylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of nicotinic acid derivatives with 1-isobutylcyclobutylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory responses and alterations in lipid metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the isobutylcyclobutylmethoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a modulator of biological pathways and expands its applications in various fields of research and industry .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

6-[[1-(2-methylpropyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-11(2)8-15(6-3-7-15)10-19-13-5-4-12(9-16-13)14(17)18/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,17,18)

InChI Key

KODZSRUKICQPMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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